molecular formula C28H36O6 B14635905 Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate CAS No. 57113-55-0

Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate

Cat. No.: B14635905
CAS No.: 57113-55-0
M. Wt: 468.6 g/mol
InChI Key: RMQHMFMZZMRZOZ-UHFFFAOYSA-N
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Description

Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of two butoxyphenyl groups attached to a cyclohexane ring, which is further connected to two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.

    Reduction: Cyclohexane-1,4-dimethanol derivatives.

    Substitution: Various substituted phenyl esters.

Scientific Research Applications

Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and plasticizers due to its stability and flexibility.

Mechanism of Action

The mechanism of action of Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate
  • Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

Uniqueness

Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate is unique due to its specific structural features, such as the presence of butoxyphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

57113-55-0

Molecular Formula

C28H36O6

Molecular Weight

468.6 g/mol

IUPAC Name

bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate

InChI

InChI=1S/C28H36O6/c1-3-5-19-31-23-11-15-25(16-12-23)33-27(29)21-7-9-22(10-8-21)28(30)34-26-17-13-24(14-18-26)32-20-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3

InChI Key

RMQHMFMZZMRZOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)OCCCC

Origin of Product

United States

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